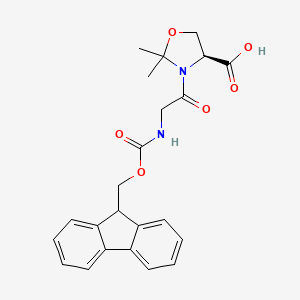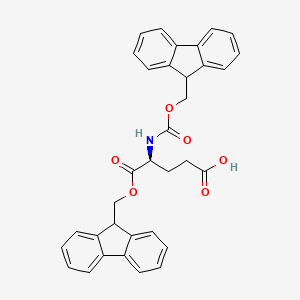
3-Fmoc-4-diaminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fmoc-4-diaminobenzoic acid is a compound widely used in peptide synthesis, particularly in the preparation of peptide thioesters. It is a derivative of 3,4-diaminobenzoic acid, where the Fmoc (fluorenylmethyloxycarbonyl) group is attached to the amino group. This compound is essential in solid-phase peptide synthesis due to its ability to act as a safety-catch resin, facilitating the preparation of various peptide derivatives .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be proteins or enzymes involved in peptide synthesis or function.
Mode of Action
3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides . It’s introduced into resin and after deprotection of the Fmoc group, the 3-amino group is coupled with the next amino acid . This suggests that this compound interacts with its targets by forming bonds with amino acids, thereby facilitating the synthesis of peptides.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound at temperatures between 0 - 8°C .
Biochemical Analysis
Biochemical Properties
3-Fmoc-4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used as a linker in the synthesis of cyclic peptides via native chemical ligation. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The compound interacts with coupling reagents such as HBTU and HATU, which facilitate the formation of peptide bonds. Additionally, this compound can interact with other amino acids, forming stable peptide bonds that are essential for the synthesis of complex peptides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cell function. These peptides can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, cyclic peptides synthesized using this compound can inhibit or activate specific enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 4-diaminobenzoic acid during the synthesis process. Under basic conditions, the Fmoc group is removed, exposing the amino group for peptide bond formation. The compound can form stable peptide bonds with other amino acids, facilitating the synthesis of complex peptides. Additionally, this compound can participate in native chemical ligation, where it acts as a linker to form cyclic peptides. This process involves the formation of a thioester intermediate, which reacts with an amino group to form a peptide bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the stability of this compound is crucial for the successful formation of peptide bonds. Long-term studies have shown that the compound can maintain its stability and effectiveness in peptide synthesis over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to the peptides synthesized using the compound. Different dosages of these peptides can have varying effects on animal physiology. For instance, low doses of cyclic peptides synthesized using this compound may have minimal effects, while higher doses can lead to significant physiological changes. These changes can include alterations in enzyme activity, modulation of cell signaling pathways, and changes in gene expression. High doses of these peptides can also lead to toxic or adverse effects, such as organ damage or immune responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For example, coupling reagents such as HBTU and HATU are used to activate the carboxyl group of amino acids, allowing them to react with the amino group of this compound. This interaction is essential for the formation of stable peptide bonds. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported into cells via specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. The compound’s distribution within the cell can influence its effectiveness in peptide synthesis, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function in peptide synthesis. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it participates in the synthesis of membrane-bound or secreted peptides. The compound’s localization can also affect its interactions with other biomolecules, such as enzymes and transporters, which are essential for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fmoc-4-diaminobenzoic acid typically involves a one-step method where free diaminobenzoic acid is coupled with Fmoc-amino acids. This method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and efficient coupling reagents has streamlined the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fmoc-4-diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxalines and benzimidazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Coupling with amino acids to form peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For cyclocondensations to form quinoxalines and benzimidazoles.
Reducing agents: For the reduction of nitro groups.
Coupling reagents: Such as HBTU and DIC for peptide bond formation.
Major Products
The major products formed from these reactions include:
Peptide thioesters: Used in native chemical ligation.
Quinoxalines and benzimidazoles: Formed through cyclocondensations.
Scientific Research Applications
3-Fmoc-4-diaminobenzoic acid has numerous applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to prepare peptide thioesters and other derivatives.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of polymer-peptide conjugates and other functionalized peptides.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: The parent compound, used in similar applications but lacks the Fmoc protection.
Fmoc-amino acids: Used in peptide synthesis but do not have the dual functionality of 3-Fmoc-4-diaminobenzoic acid.
Uniqueness
This compound is unique due to its dual functionality, combining the protective Fmoc group with the reactive diaminobenzoic acid. This makes it highly versatile and efficient in peptide synthesis, particularly in the preparation of peptide thioesters .
Properties
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)




